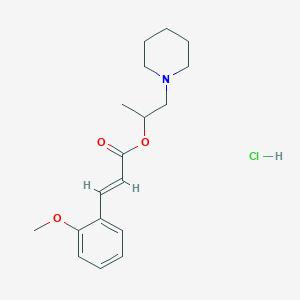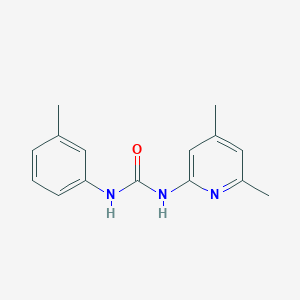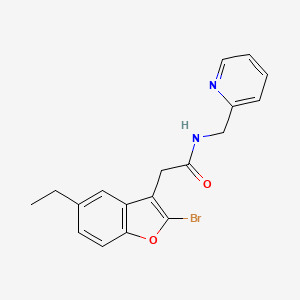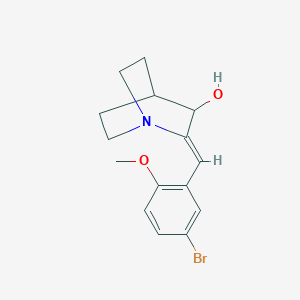![molecular formula C22H23BrN2O5 B5463605 N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine](/img/structure/B5463605.png)
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.
Wirkmechanismus
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine exerts its pharmacological effects by inhibiting the activity of MMPs. MMPs are a family of zinc-dependent endopeptidases that are responsible for the degradation of ECM proteins, such as collagen, elastin, and laminin. MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and cancer invasion and metastasis. N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine binds to the active site of MMPs and prevents the cleavage of ECM proteins, thereby inhibiting the invasive and metastatic potential of cancer cells and reducing the severity of arthritis.
Biochemical and Physiological Effects:
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of MMPs, which are involved in the degradation of ECM proteins. In addition, N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine has been shown to reduce the production of proinflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of arthritis and cardiovascular diseases. Furthermore, N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine has been found to reduce the oxidative stress and apoptosis induced by ischemia-reperfusion injury in the myocardium.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective inhibitor of MMPs, which makes it a valuable tool for studying the role of MMPs in various physiological and pathological processes. Another advantage is that it has been extensively studied for its potential therapeutic applications in various diseases, which provides a strong rationale for its use in lab experiments. However, one of the limitations is that it has poor solubility in water, which may limit its bioavailability and efficacy in vivo. Another limitation is that it may have off-target effects on other enzymes, which may complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine. One direction is to develop more potent and selective MMP inhibitors that have better pharmacokinetic properties and fewer off-target effects. Another direction is to investigate the role of MMPs in other diseases, such as neurodegenerative diseases and infectious diseases. Furthermore, it is important to understand the molecular mechanisms underlying the cardioprotective effects of N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine and to develop new strategies for the prevention and treatment of ischemia-reperfusion injury. Finally, it is important to explore the potential of N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine as a diagnostic and prognostic marker for various diseases, such as cancer and arthritis.
Synthesemethoden
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine can be synthesized by reacting N-(tert-butoxycarbonyl)-L-valine with 4-bromobenzoyl chloride and 4-methoxyphenylacetic acid in the presence of triethylamine. The resulting intermediate is then treated with hydroxylamine hydrochloride to obtain N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine. The chemical structure of N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine is shown below:
Wissenschaftliche Forschungsanwendungen
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of MMPs. In addition, N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine has been found to reduce the severity of arthritis by suppressing the production of MMPs. Furthermore, N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine has been shown to have cardioprotective effects by reducing the damage to the myocardium caused by ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O5/c1-13(2)19(22(28)29)25-21(27)18(12-14-4-10-17(30-3)11-5-14)24-20(26)15-6-8-16(23)9-7-15/h4-13,19H,1-3H3,(H,24,26)(H,25,27)(H,28,29)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPZGTBVIXSEMZ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5463534.png)

![2-(4-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5463549.png)
![2-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5463555.png)
![8-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5463583.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5463587.png)
![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5463589.png)

![3-iodo-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5463595.png)



![N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5463629.png)